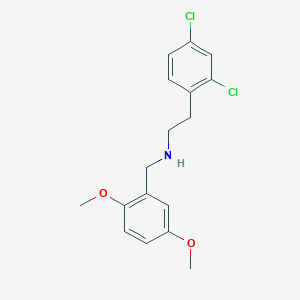![molecular formula C19H21ClO4 B5090429 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CEP belongs to the class of benzaldehyde derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood. However, it has been suggested that 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde may exert its therapeutic effects by modulating various signaling pathways in the body. For instance, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its potential therapeutic applications. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, which make it a promising candidate for further research. However, one of the limitations of using 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde. One direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential use of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde in the treatment of various types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde and its potential side effects.
Métodos De Síntesis
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-ethylphenol with propylene oxide to form 4-[3-(4-chloro-3-ethylphenoxy)propoxy]phenol. The resulting compound is then reacted with 3-methoxybenzaldehyde in the presence of a base to yield 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit potential therapeutic applications in various scientific research studies. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to have neuroprotective effects and can improve cognitive function.
Propiedades
IUPAC Name |
4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-3-15-12-16(6-7-17(15)20)23-9-4-10-24-18-8-5-14(13-21)11-19(18)22-2/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQUEVLZVSLZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)

![N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5090358.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)

![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)


![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)

